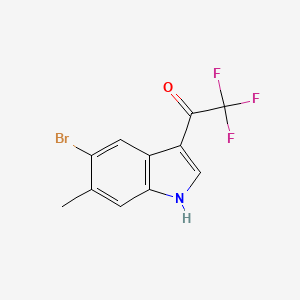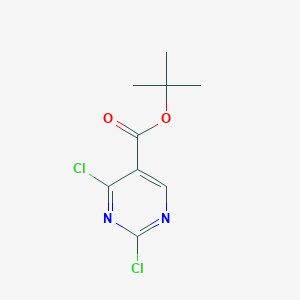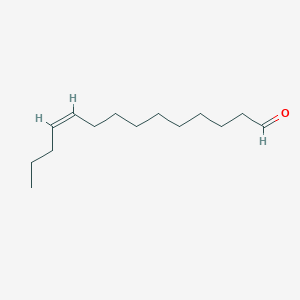
1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(5-Bromo-6-méthyl-3-indolyl)-2,2,2-trifluoroéthanone est un composé organique synthétique qui appartient à la famille des indoles. Les indoles sont des composés organiques aromatiques hétérocycliques qui sont largement étudiés en raison de leur présence dans de nombreux produits naturels et médicaments. La structure du composé comprend un atome de brome, un groupe méthyle et un groupe trifluoroéthanone attaché au cycle indole, ce qui peut conférer des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(5-Bromo-6-méthyl-3-indolyl)-2,2,2-trifluoroéthanone implique généralement les étapes suivantes :
Méthylation : Le groupe méthyle peut être introduit en position 6 à l’aide d’iodure de méthyle et d’une base telle que le carbonate de potassium.
Addition de trifluoroéthanone : La dernière étape implique l’addition d’un groupe trifluoroéthanone, qui peut être réalisée à l’aide d’anhydride trifluoroacétique en présence d’un catalyseur comme le chlorure d’aluminium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse susmentionnées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, l’optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(5-Bromo-6-méthyl-3-indolyl)-2,2,2-trifluoroéthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l’aide de gaz hydrogène en présence d’un catalyseur au palladium.
Substitution : L’atome de brome peut être substitué par d’autres groupes à l’aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Gaz hydrogène avec du palladium sur charbon.
Substitution : Méthylate de sodium pour une substitution méthoxy.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation des alcools correspondants.
Substitution : Formation d’indoles substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Utilisation potentielle dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 1-(5-Bromo-6-méthyl-3-indolyl)-2,2,2-trifluoroéthanone dépendrait de sa cible biologique spécifique. Généralement, les dérivés d’indole peuvent interagir avec diverses enzymes et récepteurs dans l’organisme, ce qui conduit à la modulation des voies biologiques. Le groupe trifluoroéthanone peut améliorer la capacité du composé à pénétrer les membranes cellulaires et à interagir avec des cibles intracellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(5-Bromo-3-indolyl)-2,2,2-trifluoroéthanone
- 1-(6-Méthyl-3-indolyl)-2,2,2-trifluoroéthanone
- 1-(5-Bromo-6-méthyl-3-indolyl)-2,2,2-difluoroéthanone
Unicité
La 1-(5-Bromo-6-méthyl-3-indolyl)-2,2,2-trifluoroéthanone est unique en raison de la présence à la fois de brome et de groupes méthyle sur le cycle indole, combinée au groupe trifluoroéthanone. Cette combinaison de groupes fonctionnels peut conférer une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C11H7BrF3NO |
|---|---|
Poids moléculaire |
306.08 g/mol |
Nom IUPAC |
1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |
Clé InChI |
BENSEZZLWXDDFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)


![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)


![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
